4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a thieno[2,3-d]pyrimidine ring system, which contributes to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thieno[2,3-d]pyrimidine ring can be constructed through cyclization reactions involving appropriate thiophene and pyrimidine precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thieno[2,3-d]pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups onto the indole or thieno[2,3-d]pyrimidine rings, leading to a wide range of derivatives.
Scientific Research Applications
4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thieno[2,3-d]pyrimidine ring can interact with nucleic acids and proteins, affecting gene expression and protein function . These interactions can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.
Thiophene derivatives: Compounds with a thiophene ring, used in medicinal chemistry and material science.
Pyrimidine derivatives: Molecules with a pyrimidine ring, widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide is unique due to its combination of indole, thieno[2,3-d]pyrimidine, and carboxamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H22N4O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-methyl-N-[1-(3-methylbutyl)indol-4-yl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H22N4O2S/c1-12(2)7-9-25-10-8-14-15(5-4-6-16(14)25)24-20(27)18-13(3)17-19(26)22-11-23-21(17)28-18/h4-6,8,10-12H,7,9H2,1-3H3,(H,24,27)(H,22,23,26) |
InChI Key |
UJYRAIUSJHWAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3=C4C=CN(C4=CC=C3)CCC(C)C |
Origin of Product |
United States |
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